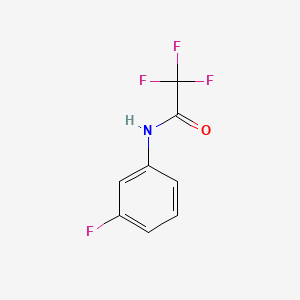

2,2,2-trifluoro-N-(3-fluorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-5-2-1-3-6(4-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKUHNUESPCMSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189538 | |

| Record name | Acetanilide, 2,2,2,3'-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35980-21-3 | |

| Record name | Acetanilide, 2,2,2,3'-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035980213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 2,2,2,3'-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide

CAS Number: 35980-21-3

Introduction

2,2,2-trifluoro-N-(3-fluorophenyl)acetamide is a fluorinated aromatic amide that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, which features a trifluoroacetyl group appended to a 3-fluoroaniline core, imparts a unique combination of physicochemical properties. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this compound a valuable building block in the design of novel therapeutic agents.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 35980-21-3 | Internal |

| Molecular Formula | C₈H₅F₄NO | [1] |

| Molecular Weight | 207.13 g/mol | Internal |

| Appearance | White to off-white crystalline solid | General knowledge |

| Melting Point | 86-90 °C | [3] |

| Boiling Point | 220-225 °C | [3] |

| Solubility | Soluble in most organic solvents | General knowledge |

| Synonyms | N-(3-fluorophenyl)trifluoroacetamide, N-trifluoroacetyl-3-fluoroaniline | [1] |

Synthesis and Mechanism

Reaction Principle: N-Acylation

The synthesis of this compound is typically achieved through the N-acylation of 3-fluoroaniline. This reaction involves the formation of an amide bond between the amine group of 3-fluoroaniline and a trifluoroacetylating agent. Common trifluoroacetylating agents include trifluoroacetic anhydride and ethyl trifluoroacetate.[4][5] The high reactivity of trifluoroacetic anhydride often leads to rapid and high-yielding reactions.[6] The mechanism involves the nucleophilic attack of the nitrogen atom of 3-fluoroaniline on the electrophilic carbonyl carbon of the trifluoroacetylating agent, followed by the elimination of a leaving group (trifluoroacetate or ethoxide).

Detailed Experimental Protocol

This protocol describes a representative synthesis of this compound using trifluoroacetic anhydride.

Materials:

-

3-fluoroaniline

-

Trifluoroacetic anhydride

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoroaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) to the stirred solution via a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize the excess trifluoroacetic anhydride and trifluoroacetic acid byproduct.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

Role as a Key Building Block

The incorporation of fluorine atoms into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic properties.[2] The trifluoroacetamide moiety, in particular, is a valuable functional group in medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethyl group can increase the acidity of the N-H proton, potentially influencing hydrogen bonding interactions with biological targets. Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.[2]

Case Study: Aurora Kinase B Inhibitors

A compelling example of the utility of this compound is its incorporation into a novel series of orally active and selective Aurora Kinase B (AURKB) inhibitors.[7] One such compound, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide , demonstrated significant efficacy in human cancer cell lines and in a mouse xenograft model.[7] AURKB is a crucial regulator of cell division, and its overexpression is implicated in the progression of various cancers, making it a promising therapeutic target.[7] The N-(3-fluorophenyl)acetamide fragment of this inhibitor plays a critical role in its binding to the kinase and its overall pharmacological profile.

Signaling Pathway Diagram

Caption: Role of Aurora Kinase B in the cell cycle and its inhibition.

Safety and Handling

Hazard Identification

Recommended Precautions

Given the potential hazards, the following precautions are recommended when handling this compound:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

First Aid Measures

In case of exposure, follow these first aid measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[9]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[9]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Conclusion

This compound is a valuable fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via N-acylation of 3-fluoroaniline, coupled with the beneficial properties imparted by the trifluoroacetamide moiety, makes it an attractive component in the design of novel molecules. The successful incorporation of this fragment into potent Aurora Kinase B inhibitors highlights its importance in the development of new therapeutic agents. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

-

(PDF) 2-Chloro-N-(4-fluorophenyl)acetamide - ResearchGate. Available at: [Link]

-

Synthesis of N-(2-fluorophenyl)acetamide - PrepChem.com. Available at: [Link]

- CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents.

-

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide - PMC - NIH. Available at: [Link]

-

Synthesis of 2‐(Pentafluoro‐λ‐sulfanyl)acetamides and Impact of the Fluorinated Group on the Lipophilicity - ResearchGate. Available at: [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega - ACS Publications. Available at: [Link]

- Synthesis of (a) 2,2,2-trifluoro-N-[2-[-4-methoxy-3-(methylamino)phenyl]ethyl]acetamide.

- CN102173995A - Synthesis method of m-fluoroaniline - Google Patents.

- US4595541A - Process for the preparation of trifluoroacetic anhydride - Google Patents.

-

Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids - ResearchGate. Available at: [Link]

-

Preparation of ethyl trifluoroacetate - PrepChem.com. Available at: [Link]

-

L-Tyrosine, N-(trifluoroacetyl) - Organic Syntheses Procedure. Available at: [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. Available at: [Link]

-

Trifluoroacetamide | C2H2F3NO | CID 67717 - PubChem. Available at: [Link]

-

N-(3-Fluorophenyl)acetamide | C8H8FNO | CID 9594 - PubChem. Available at: [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC. Available at: [Link]

-

Ethyl trifluoroacetate - Wikipedia. Available at: [Link]

-

N-(Trifluoromethanesulfonyl)trifluoroacetamide | C3HF6NO3S | CID 12127911 - PubChem. Available at: [Link]

-

Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings - ACS Publications. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]

-

Trifluoroacetic anhydride - Wikipedia. Available at: [Link]

-

Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-l-fucosidases - PubMed. Available at: [Link]

-

2 - SAFETY DATA SHEET. Available at: [Link]

-

(PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - ResearchGate. Available at: [Link]

-

N-(3-chlorophenyl)-2,2,2-trifluoroacetamide | C8H5ClF3NO | CID 532127 - PubChem. Available at: [Link]

Sources

- 1. CAS 35980-21-3: this compound [cymitquimica.com]

- 2. 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoroacetamide | 354-38-1 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 6. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoroacetamide | C2H2F3NO | CID 67717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Guide: Synthesis of 2,2,2-Trifluoro-N-(3-fluorophenyl)acetamide

Executive Summary

Target Molecule: 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide

CAS Registry Number: 35980-21-3

Molecular Formula:

This technical guide details the synthesis of this compound, a critical fluorinated building block in medicinal chemistry.[1] The introduction of the trifluoroacetyl group (

We present two distinct pathways:

-

Method A (The Kinetic Pathway): A high-yielding, rapid synthesis using Trifluoroacetic Anhydride (TFAA) suitable for discovery-phase medicinal chemistry.[1]

-

Method B (The Thermodynamic/Green Pathway): A scalable, atom-economical approach using Ethyl Trifluoroacetate, minimizing corrosive waste.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is based on the principle of Nucleophilic Acyl Substitution . The electron-withdrawing nature of the trifluoromethyl group (

Strategic Considerations:

-

Nucleophile: 3-Fluoroaniline.[1] The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the amine compared to aniline.[1] Consequently, a highly reactive electrophile (anhydride) or thermal energy (ester reflux) is required.

-

Electrophile Choice:

Reaction Mechanism (Visualization)[8]

The following diagram illustrates the mechanism for the TFAA pathway, highlighting the tetrahedral intermediate and the elimination of the trifluoroacetate leaving group.

Figure 1: Mechanistic pathway of trifluoroacetylation using TFAA.

Part 2: Experimental Protocols

Method A: High-Throughput Synthesis (TFAA Route)

Best for: Small scale (mg to g), rapid library generation, high yield (>90%).

Reagents & Materials

-

Precursor: 3-Fluoroaniline (1.0 equiv)[1]

-

Reagent: Trifluoroacetic anhydride (TFAA) (1.1 - 1.2 equiv)[1]

-

Base: Triethylamine (TEA) or Pyridine (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask under an inert atmosphere (

or Ar). -

Dissolution: Charge the flask with 3-Fluoroaniline (e.g., 10 mmol) and anhydrous DCM (20 mL). Add Triethylamine (12 mmol).

-

Cooling: Submerge the flask in an ice-water bath (

). The reaction is exothermic; temperature control is critical to prevent impurity formation. -

Addition: Add TFAA (11 mmol) dropwise via a syringe or addition funnel over 15 minutes. Caution: Fuming reagent.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The aniline spot should disappear.

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (2x) to remove excess base and unreacted aniline (as salt).

-

Wash with Sat.

(to neutralize residual acid). -

Wash with Brine.

-

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo.

Self-Validation Check: If the crude product smells strongly of pyridine/amine, the acid wash was insufficient.[1] Repeat the 1M HCl wash.

Method B: Green Synthesis (Ethyl Trifluoroacetate Route)

Best for: Scale-up (>10g), green chemistry requirements, avoiding corrosive anhydrides.

Reagents & Materials

-

Precursor: 3-Fluoroaniline (1.0 equiv)[1]

-

Reagent: Ethyl Trifluoroacetate (1.2 - 1.5 equiv)[1]

-

Solvent: Ethanol (optional) or Solvent-free (Neat)[1]

Step-by-Step Protocol

-

Setup: Equip a round-bottom flask with a reflux condenser.

-

Charging: Add 3-Fluoroaniline and Ethyl Trifluoroacetate directly to the flask.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) for 6–12 hours.

-

Optimization: The addition of a catalytic amount of p-Toluenesulfonic acid (pTSA) can accelerate this transamidation.

-

-

Monitoring: Monitor by TLC or GC-MS.

-

Workup:

-

Cool the mixture to room temperature.

-

The product may crystallize out upon cooling. If not, remove excess Ethyl Trifluoroacetate and Ethanol under reduced pressure (rotary evaporator).

-

-

Purification: Recrystallize the residue from a mixture of Hexanes/Ethyl Acetate.

Part 3: Process Workflow & Data Analysis

Experimental Workflow Diagram

Figure 2: Decision matrix and workflow for synthesis and purification.

Comparative Data Table

| Metric | Method A (TFAA) | Method B (Ester) |

| Reaction Time | 1 - 2 Hours | 6 - 12 Hours |

| Typical Yield | 92 - 98% | 85 - 90% |

| Atom Economy | Low (Generates TFA salt) | High (Generates Ethanol) |

| Purification | Extraction required | Often simple crystallization |

| Safety Profile | Corrosive (Fuming) | Flammable (Low toxicity) |

Part 4: Characterization & Quality Control[1]

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed:

-

Physical State: White to off-white solid.[1]

-

NMR (400 MHz,

- NMR:

-

IR Spectroscopy:

Part 5: Safety & Handling

-

Trifluoroacetic Anhydride (TFAA): Extremely corrosive and moisture sensitive. Reacts violently with water to produce trifluoroacetic acid. Handle only in a fume hood with appropriate gloves (Nitrile/Neoprene).

-

3-Fluoroaniline: Toxic if swallowed, in contact with skin, or inhaled.[1] Can cause methemoglobinemia.

-

Waste Disposal: All aqueous washes from Method A contain fluorinated species and pyridine salts; they must be disposed of in the dedicated halogenated organic waste stream, not down the drain.

References

-

PrepChem. Synthesis of N-(2-fluorophenyl)acetamide and analogs. (General acetylation protocols for fluorinated anilines). Available at: [Link]

-

Organic Syntheses. Trifluoroacetylation of Amines and Amino Acids.[8] (Foundational protocols for TFAA usage). Coll. Vol. 3, p. 591. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 35980-21-3.[1] Available at: [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. This compound 95% | CAS: 35980-21-3 | AChemBlock [achemblock.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents [patents.google.com]

- 6. Ethyl trifluoroacetate synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

reaction conditions for 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide synthesis

Application Note: Optimized Synthesis Protocols for 2,2,2-Trifluoro-N-(3-fluorophenyl)acetamide

Executive Summary

This guide details the synthesis of This compound (CAS: 404-24-0), a critical intermediate in the development of fluorinated pharmaceuticals and agrochemicals. The introduction of the trifluoroacetyl group significantly alters the lipophilicity and metabolic stability of the parent aniline.

We present two validated methodologies:

-

Method A (TFAA): High-throughput, kinetic control pathway suitable for discovery chemistry (mg to g scale).

-

Method B (Ethyl Trifluoroacetate): Thermodynamic control pathway suitable for process scaling and "green" chemistry requirements.

Strategic Analysis & Reaction Design

The synthesis involves the N-acylation of 3-fluoroaniline with a trifluoroacetylating agent. The electron-withdrawing nature of the fluorine on the phenyl ring reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. Consequently, the choice of electrophile is critical.

Reaction Scheme

The following diagram illustrates the reaction pathway and the competing "over-acylation" side reaction (imide formation) that must be controlled.

Figure 1: Reaction pathway logic. Note the risk of imide formation if stoichiometry is uncontrolled.

Method A: Trifluoroacetic Anhydride (TFAA) Protocol

Best for: Small scale, rapid synthesis, high yield. Mechanism: Irreversible, kinetically driven acylation.

Reagents & Materials

-

Substrate: 3-Fluoroaniline (1.0 equiv)

-

Reagent: Trifluoroacetic anhydride (TFAA) (1.1 equiv)

-

Base: Triethylamine (TEA) or Pyridine (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-fluoroaniline (10 mmol) in anhydrous DCM (30 mL).

-

Base Addition: Add Triethylamine (12 mmol). Cool the mixture to 0°C using an ice bath.

-

Acylation (Critical Step): Add TFAA (11 mmol) dropwise via syringe or addition funnel over 15 minutes.

-

Scientist's Note: The reaction is highly exothermic. Rapid addition will cause solvent boiling and potential loss of the volatile TFAA.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours.

-

Monitoring: Check via TLC (20% EtOAc/Hexane). The aniline spot should disappear.

-

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (2 x 20 mL) to remove unreacted aniline and TEA.

-

Wash with Saturated NaHCO₃ (2 x 20 mL) to remove trifluoroacetic acid byproduct. Caution: CO₂ evolution.

-

Wash with Brine (1 x 20 mL).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, recrystallize from Hexanes/EtOAc (typically 5:1).

Expected Yield: 85–95% Physical State: White crystalline solid.

Method B: Ethyl Trifluoroacetate Protocol

Best for: Scale-up (>100g), avoiding corrosive anhydrides, "Green" chemistry. Mechanism: Reversible nucleophilic substitution (driven by ethanol removal).

Reagents & Materials

-

Substrate: 3-Fluoroaniline (1.0 equiv)

-

Reagent: Ethyl trifluoroacetate (1.2 – 1.5 equiv)

-

Solvent: Toluene (or run neat if scale permits)

-

Catalyst (Optional): 10 mol% Acetic Acid (promotes proton transfer)

Step-by-Step Protocol

-

Setup: Equip a round-bottom flask with a Dean-Stark trap (optional, to remove ethanol) and a reflux condenser.

-

Charging: Add 3-fluoroaniline (50 mmol) and Ethyl trifluoroacetate (75 mmol) to Toluene (100 mL).

-

Reaction: Heat the mixture to reflux (approx. 110°C) for 12–16 hours.

-

Scientist's Note: If running neat, heat to 80–90°C. The removal of ethanol drives the equilibrium toward the product.

-

-

Monitoring: Monitor by GC-MS or TLC. This reaction is slower than Method A.

-

Workup:

-

Cool to RT.

-

Concentrate the mixture to remove Toluene and excess Ethyl trifluoroacetate (rotary evaporator).

-

-

Purification: The crude solid is often pure enough for use. If colored impurities persist, wash the solid with cold Hexanes.

Expected Yield: 75–85%

Critical Process Parameters & Troubleshooting

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield | Significant starting material remains. | Moisture in solvent (hydrolyzes TFAA). | Use anhydrous DCM; ensure glassware is flame-dried. |

| Byproduct | New spot on TLC (higher R_f than product). | Imide Formation (Di-acylation). | Reduce TFAA equivalents to 1.05; Add TFAA slower at 0°C. |

| Hydrolysis | Product degrades during workup. | Base wash was too strong/prolonged. | The |

| Color | Product is pink/brown. | Oxidation of aniline prior to reaction. | Distill 3-fluoroaniline before use if it is dark brown. |

Decision Matrix: Selecting the Right Method

Figure 2: Decision matrix for process selection.

Characterization Data (Reference)

-

Appearance: White to off-white needles/powder.

-

Melting Point: 86–90°C [1].[1]

-

¹H NMR (CDCl₃):

- ~8.0 ppm (Broad s, 1H, NH)

- ~7.5–6.9 ppm (m, 4H, Aromatic protons)

-

¹⁹F NMR:

-

Distinct singlet at

-76 ppm ( -

Multiplet at

-110 to -115 ppm (Ar-F).

-

References

-

ChemicalBook. (n.d.). 2,2,2-Trifluoro-N-phenylacetamide Properties and Melting Point. Retrieved from

-

National Institutes of Health (NIH). (2017). 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide Crystal Structure and Synthesis Context. PubMed Central. Retrieved from

-

Sigma-Aldrich. (n.d.). Trifluoroacetic Anhydride (TFAA) Product Information and Handling. Retrieved from

-

Organic Syntheses. (n.d.). Trifluoroacetylation of Amines using TFAT (Analogous Chemistry). Organic Syntheses, Coll. Vol. 9, p.28. Retrieved from

Sources

Application Note: Strategies for the Deprotection of the Trifluoroacetyl Group from N-(3-fluorophenyl)amine

Introduction: The Trifluoroacetyl Group in Amine Protection

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the use of protecting groups is a cornerstone of strategic molecular assembly. The trifluoroacetyl (TFA) group is a valuable tool for the temporary masking of primary and secondary amines. Its utility stems from a unique combination of properties: it is readily introduced using reagents like trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, and the resulting trifluoroacetamide is generally stable to a range of reaction conditions, including those involving oxidation and certain acidic environments.[1][2]

The high electronegativity of the three fluorine atoms significantly withdraws electron density from the amide carbonyl, rendering the amide bond more susceptible to nucleophilic attack compared to its non-fluorinated acetamide counterpart. This electronic feature is the key to its selective and often mild removal. This application note provides a comprehensive guide with detailed protocols for the deprotection of 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide to regenerate the parent amine, N-(3-fluorophenyl)amine, a common intermediate in the synthesis of bioactive molecules.[3] We will explore the mechanistic underpinnings of the primary deprotection strategies and provide field-tested protocols for their successful implementation.

Mechanistic Rationale: Cleavage of the Trifluoroacetamide Bond

The cleavage of a trifluoroacetamide is fundamentally a nucleophilic acyl substitution reaction. The success of the deprotection hinges on the enhanced electrophilicity of the amide carbonyl carbon, a direct consequence of the inductive effect of the -CF₃ group. This makes the carbonyl highly susceptible to attack by nucleophiles like hydroxide or water.

Base-Catalyzed Hydrolysis

Under basic conditions, the reaction is initiated by the direct attack of a hydroxide ion (or an alkoxide) on the trifluoroacetyl carbonyl carbon. This step, which is typically rate-determining, forms a tetrahedral intermediate. The intermediate then collapses, expelling the anilide anion as the leaving group, which is subsequently protonated by the solvent (e.g., water) to yield the free amine. The stability of the trifluoroacetate anion makes this collapse thermodynamically favorable.

Caption: Base-catalyzed deprotection mechanism.

Acid-Catalyzed Hydrolysis

In acidic media, the reaction pathway begins with the protonation of the amide carbonyl oxygen.[4] This step significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile, typically water.[4] Following the formation of the tetrahedral intermediate, a proton transfer from the oxygen to the nitrogen atom occurs. This converts the amine into a better leaving group (R-NH₂), which is then expelled as the intermediate collapses to reform the carbonyl. A final deprotonation step yields the trifluoroacetic acid and the protonated amine, which is neutralized during workup.

Comparative Analysis of Deprotection Protocols

The choice of deprotection method is critical and depends on the overall molecular structure, specifically the presence of other functional groups that may be sensitive to the reaction conditions. The substrate in focus, N-(3-fluorophenyl)amine, is relatively robust, allowing for flexibility. However, if the parent molecule contained, for instance, an ester, a base-labile group, then an acidic or milder solvolytic method would be preferable.

| Parameter | Protocol 1: Basic Hydrolysis | Protocol 2: Mild Solvolysis | Protocol 3: Acidic Hydrolysis |

| Primary Reagents | Potassium Carbonate (K₂CO₃) or NaOH | Sodium Acetate (NaOAc) | Hydrochloric Acid (HCl) |

| Solvent System | Methanol / Water | Ethanol | Water / Dioxane |

| Temperature | Room Temp. to Reflux (25-65 °C) | Reflux (~78 °C) | Reflux (~100 °C) |

| Reaction Time | 1 - 6 hours | 12 - 24 hours | 2 - 8 hours |

| Key Advantage | Rapid and effective for robust substrates. | Very mild, good for base-sensitive groups.[5] | Effective, uses common lab reagents. |

| Potential Issues | Risk of hydrolyzing other sensitive functional groups (e.g., esters, nitriles). | Slower reaction rates. | Risk of hydrolyzing acid-sensitive groups (e.g., Boc, acetals).[2][6] |

| Workup Complexity | Standard extraction. | Standard extraction. | Requires careful neutralization before extraction. |

Experimental Protocols

The following protocols are designed to be self-validating systems. Each includes checkpoints for monitoring reaction progress and detailed workup procedures to ensure the isolation of a pure product.

Workflow Overview

Caption: General experimental workflow for deprotection.

Protocol 1: Basic Hydrolysis with Potassium Carbonate

This is often the first method of choice due to its efficacy and the moderate strength of the base, which offers a degree of selectivity over stronger bases like NaOH.

-

Materials:

-

This compound (1.0 eq)

-

Potassium carbonate (K₂CO₃) (3.0 - 5.0 eq)

-

Methanol (MeOH)

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-protected amine (1.0 eq).

-

Add methanol and water in a 4:1 ratio (e.g., 20 mL MeOH and 5 mL H₂O for every 1 gram of starting material). Stir until the solid is fully dissolved.

-

Add potassium carbonate (3.0 eq) to the solution.

-

Stir the mixture at room temperature or heat to a gentle reflux (approx. 65 °C). The choice of temperature depends on substrate reactivity; start at room temperature and heat if the reaction is sluggish.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour.[7] A typical TLC system would be 30% ethyl acetate in hexanes. The product, N-(3-fluorophenyl)amine, will have a higher Rf than the starting amide. The reaction is complete upon the disappearance of the starting material spot.

-

Workup: Once complete, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add deionized water to the remaining aqueous residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash once with brine.[8]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-(3-fluorophenyl)amine.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Mild Solvolysis using Sodium Acetate

This method is particularly useful when base-sensitive functional groups are present elsewhere in the molecule. It relies on the alcohol (ethanol) to act as the nucleophile in a transesterification-like process, followed by hydrolysis of the resulting ethyl trifluoroacetate.[5]

-

Materials:

-

This compound (1.0 eq)

-

Sodium acetate (NaOAc) (3.0 eq)

-

Ethanol (EtOH), anhydrous

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Step-by-Step Procedure:

-

Combine the N-protected amine (1.0 eq) and sodium acetate (3.0 eq) in a round-bottom flask fitted with a reflux condenser.

-

Add anhydrous ethanol (sufficient to dissolve the starting material upon heating).

-

Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

-

Monitoring: Due to the slower nature of this reaction, monitor the progress every 4-6 hours via TLC or LC-MS.[9]

-

Workup: After completion (typically 12-24 hours), cool the flask to room temperature.

-

Concentrate the reaction mixture to dryness using a rotary evaporator.

-

Partition the residue between ethyl acetate and deionized water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired amine.

-

Conclusion

The deprotection of N-(3-fluorophenyl)trifluoroacetamide is a straightforward but critical transformation in multi-step synthesis. The choice between a rapid basic hydrolysis and a milder solvolysis protocol must be guided by the chemical stability of the entire molecule. By understanding the underlying mechanisms and carefully monitoring the reaction, researchers can reliably and efficiently liberate the N-(3-fluorophenyl)amine, paving the way for subsequent synthetic manipulations. The protocols provided herein offer robust and validated methods to achieve this goal.

References

-

Kent, S., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 24(5), 528-538. Available at: [Link]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. Available at: [Link]

-

Chemistry LibreTexts. (2023). Boc Deprotection Mechanism. Available at: [Link]

-

Archibald, T. G., et al. (2007). The Use of Trifluoroacetyl as an N- and O-Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. Available at: [Link]

- Highcock, R. M., et al. (2004). Protection of amine and hydroxyl groups using fluoroacylation. Google Patents, WO2004076384A2.

- Keay, J. G., & Scriven, E. F. V. (1988). Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents. Google Patents, US4758623A.

-

ResearchGate. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Available at: [Link]

-

Master Organic Chemistry. (2019). Amine Protection and Deprotection. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Available at: [Link]

-

ACS Publications. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. Available at: [Link]

-

National Institutes of Health. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Available at: [Link]

-

Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Available at: [Link]

-

CABI Digital Library. (2011). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]

- Google Patents. (1999). Process for the hydrolysis of optically active amides. DE19913256A1.

-

Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

-

ACS Publications. (1989). The p-(methylsulfinyl)benzyl group: a trifluoroacetic acid (TFA)-stable carboxyl-protecting group readily convertible to a TFA-labile group. The Journal of Organic Chemistry. Available at: [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

-

National Institutes of Health. (2013). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. WO2004076384A2 - Protection of amine and hydroxyl groups using fluoroacylation - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

Application Note: A Multi-Modal Approach for the Comprehensive Purity Assessment of 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide

Abstract

This application note provides a comprehensive guide to the analytical methodologies for the purity assessment of 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide, a fluorinated amide with significant potential in medicinal chemistry and materials science.[1] Ensuring the purity of this compound is critical for the reliability of research data and the safety and efficacy of any resulting products. We present detailed, field-proven protocols for a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and residual solvent analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative purity assessment, and Elemental Analysis for empirical formula verification. The causality behind experimental choices is explained to provide researchers with a robust framework for method development and validation.

Introduction: The Critical Role of Purity

This compound is a chemical entity whose utility in sectors like pharmaceuticals and agrochemicals is intrinsically tied to its purity.[1] The presence of impurities—such as starting materials, by-products, intermediates, or degradation products—can have significant consequences, potentially altering biological activity or introducing toxicity.[2][3] Therefore, a rigorous and multi-faceted analytical approach is not merely a quality control measure but a fundamental requirement for scientific integrity and regulatory compliance.

This guide is designed for researchers, scientists, and drug development professionals, providing both the "how" and the "why" of purity analysis for this specific molecule. We will leverage a combination of chromatographic and spectroscopic methods to build a complete purity profile, adhering to principles outlined by the International Council for Harmonisation (ICH).[4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the premier technique for assessing the purity of non-volatile organic compounds like this compound.[6] Its high resolving power allows for the separation and quantification of the main component from closely related structural impurities.

Method Principle & Rationale

A reversed-phase HPLC (RP-HPLC) method is most suitable. The separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The analyte and its impurities are separated based on their relative hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and elute later. A gradient elution is employed to ensure that both polar and non-polar impurities are effectively separated and eluted within a reasonable timeframe. UV detection is ideal due to the aromatic nature of the molecule.[6][7]

Experimental Protocol: RP-HPLC Purity Assay

Instrumentation:

-

A gradient-capable HPLC system with a pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.[6]

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale & Causality |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic selectivity for aromatic amides, and this column geometry offers a good balance of resolution and analysis time.[6][7] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Phosphoric acid acts as a buffer and improves peak shape, especially for any acidic or basic impurities, by suppressing ionization. |

| Mobile Phase B | Acetonitrile | A common, effective organic modifier with good UV transparency and low viscosity, allowing for efficient separation. |

| Gradient Elution | 10% B to 90% B over 30 min, hold for 5 min, re-equilibrate for 5 min | A broad gradient ensures the elution of a wide range of potential impurities, from polar starting materials to more non-polar by-products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |

| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times by minimizing temperature fluctuations. |

| Detection Wavelength | 240 nm | Provides high sensitivity for the analyte and related aromatic impurities.[7] |

| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |

| Sample Preparation | Accurately weigh ~1 mg of the sample and dissolve in 10 mL of a 50:50 Water:Acetonitrile solution. | This creates a 0.1 mg/mL solution. The diluent is compatible with the initial mobile phase conditions to ensure good peak shape. |

HPLC Analysis Workflow

Sources

- 1. CAS 35980-21-3: this compound [cymitquimica.com]

- 2. bsu.edu.eg [bsu.edu.eg]

- 3. jpionline.org [jpionline.org]

- 4. database.ich.org [database.ich.org]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. latamjpharm.org [latamjpharm.org]

Troubleshooting & Optimization

Technical Support Center: Stability Profile of 2,2,2-Trifluoro-N-(3-fluorophenyl)acetamide

[1]

Executive Summary

This guide addresses the stability of 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide (CAS: 404-24-0).[1]

The Core Rule: This compound exhibits asymmetric stability .[1] It is highly robust under acidic conditions (even at elevated temperatures) but is labile under basic conditions , where it functions as an activated amide susceptible to rapid hydrolysis.

Quick Status Check:

-

0.1% TFA / Formic Acid (LC-MS): ✅ STABLE

-

1M HCl (RT): ✅ STABLE

-

Saturated NaHCO₃ (Workup): ⚠️ CAUTION (Keep cold, short contact)

-

1M NaOH / KOH: ❌ UNSTABLE (Rapid hydrolysis to 3-fluoroaniline)

Module 1: Basic Conditions (The Danger Zone)

The Issue: "My compound disappeared during aqueous workup."

Diagnosis: You likely subjected the compound to a pH > 10 environment. The trifluoroacetyl (TFA) group is a classic amine protecting group specifically designed to be cleaved by base.

The Mechanism: Why is it unstable?

The trifluoromethyl group (

Additionally, the 3-fluoro substituent on the phenyl ring exerts a secondary inductive withdrawal, further increasing the acidity of the N-H bond (

Visualization: Base-Catalyzed Hydrolysis Pathway

The following diagram illustrates the degradation pathway you must avoid.

Figure 1: Mechanism of base-catalyzed hydrolysis. The electron-deficient carbonyl is the weak point.[1]

Troubleshooting Guide: Basic Conditions

| Symptom | Probable Cause | Corrective Action |

| Loss of product during extraction | Aqueous layer was too basic (NaOH/KOH).[1] | Switch to neutral or slightly acidic workup. If base is needed to remove acid impurities, use dilute NaHCO₃ and keep the solution cold (0°C) . |

| Unexpected peak at MW 111.1 | Hydrolysis occurred; peak is 3-fluoroaniline .[1] | Check pH of all buffers.[1] Avoid storage in methanol containing traces of base. |

| Drifting retention time | Partial deprotonation of the N-H ( | Ensure mobile phase pH is buffered well below 9.[1] |

Module 2: Acidic Conditions (The Stability Zone)

The Issue: "Can I use TFA in my mobile phase?"

Diagnosis: Yes. The compound is exceptionally stable in acid.

The Mechanism: Why is it stable?

Acid hydrolysis of amides requires protonation of the carbonyl oxygen to activate it for water attack.[1] However, the same

-

The

group withdraws electron density.[1][2] -

This reduces the basicity of the carbonyl oxygen.

-

Protonation becomes thermodynamically unfavorable compared to a standard amide.

Consequently, the compound resists hydrolysis even in refluxing dilute acids. It typically requires harsh conditions (e.g., 6M HCl at reflux for hours) to force cleavage.

Visualization: Acid Stability Decision Tree

Figure 2: Stability profile under various acidic regimes.

Module 3: Experimental Protocols

Protocol A: Forced Degradation "Stress Test"

Use this protocol to validate stability in your specific matrix.

Materials:

Procedure:

-

Acid Stress: Mix 100 µL Stock + 100 µL 1M HCl. Incubate at 60°C for 4 hours.

-

Expected Result: >98% Parent remaining.

-

-

Base Stress: Mix 100 µL Stock + 100 µL 1M NaOH. Incubate at RT for 1 hour.

-

Expected Result:Complete degradation to 3-fluoroaniline.[1]

-

-

Control: Mix 100 µL Stock + 100 µL Water.

Analysis: Analyze via LC-MS. Monitor for Parent (MW 207.1) and 3-Fluoroaniline (MW 111.1) .[1]

Protocol B: Safe Workup Procedure

If you synthesized this compound and need to remove acidic byproducts:

-

Dissolve crude reaction mixture in Ethyl Acetate.

-

Wash once with cold (0-5°C) Saturated

. Do not shake vigorously for extended periods. -

Immediately separate layers.

-

Wash organic layer with Brine.

-

Dry over

and concentrate.

Frequently Asked Questions (FAQ)

Q: What is the pKa of this compound?

A: The

Q: Is the hydrolysis product toxic? A: YES. The primary degradation product is 3-fluoroaniline .[1] Anilines are generally toxic, and halogenated anilines can cause methemoglobinemia. Handle degraded samples with appropriate PPE.

Q: Can I use this compound as a standard for metabolic stability? A: Yes, but be aware that the trifluoroacetamide group is metabolically stable against many P450s, but may be susceptible to amidases in liver microsomes.[1] Always run a "no-cofactor" control to distinguish enzymatic metabolism from chemical hydrolysis in the buffer.[1]

References

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Detailed discussion on the cleavage of trifluoroacetamides by mild base).

-

[1]

-

-

Bender, M. L. (1960). "Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives." Chemical Reviews, 60(1), 53–113.[1] (Foundational text on the electronic effects of EWGs like

on amide hydrolysis rates).-

[1]

-

-

ChemicalBook. (2025). "2,2,2-Trifluoro-N-phenylacetamide Properties and pKa Data." (Data source for predicted pKa and physical properties).[3]

-

Pollack, R. M., & Dumsha, T. C. (1973).[1] "Hydrolysis of Trifluoroacetanilide. General Acid-Base Catalysis." Journal of the American Chemical Society.[1][4] (Specific kinetics confirming base lability and acid stability).

-

[1]

-

identifying impurities in 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide by HPLC

Subject: Troubleshooting HPLC Separation of 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide and Related Impurities Ticket ID: #TFA-3F-HPLC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

You are analyzing This compound , a critical intermediate often used in medicinal chemistry (e.g., kinase inhibitors) and agrochemicals.[1]

The Challenge:

The trifluoromethyl (

Primary Impurities of Concern:

-

3-Fluoroaniline (Starting Material): Basic amine, polar.

-

Trifluoroacetic Acid (TFA): Hydrolysis byproduct/reagent, highly polar, acidic.

-

Oligomers/Unknowns: Hydrophobic species from side reactions.

Standard Operating Procedure (The "Gold Standard" Method)

Use this protocol as your baseline. Deviations from this method are the primary source of resolution loss.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (End-capped) or Phenyl-Hexyl, | Phenyl-Hexyl offers orthogonal selectivity for the fluorinated aromatic ring via |

| Mobile Phase A | 0.1% Phosphoric Acid ( | Low pH (~2.0) ensures 3-fluoroaniline is fully protonated ( |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for fluorinated compounds compared to MeOH. |

| Flow Rate | 1.0 - 1.2 mL/min | Standard backpressure management. |

| Detection | UV @ 210 nm and 254 nm | 210 nm detects the amide carbonyl and non-aromatics; 254 nm is specific to the phenyl ring. |

| Temperature | Higher temp reduces viscosity and improves mass transfer for fluorinated species. |

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial hold (Elute salts/TFA) |

| 2.0 | 5 | Isocratic hold |

| 15.0 | 90 | Linear gradient (Elute Product) |

| 18.0 | 90 | Wash (Elute dimeric impurities) |

| 18.1 | 5 | Re-equilibration |

| 23.0 | 5 | Ready for next injection |

Impurity Origin & Workflow Visualization

Understanding where impurities originate is critical for identification.

Figure 1: Reaction pathway showing the origin of primary impurities. Note that moisture leads to hydrolysis, regenerating TFA and the amine.

Troubleshooting Guide (FAQs)

Q1: My starting material (3-fluoroaniline) is co-eluting with the solvent front or showing severe tailing. How do I fix this?

Diagnosis: This is a pH issue. 3-Fluoroaniline is a weak base (

-

The Mechanism: If your mobile phase pH is near 3.5, the amine exists as a mixture of ionized (protonated) and neutral forms. The ionized form shoots through the column (void volume), while the neutral form interacts with the C18. This "split personality" causes broad, tailing peaks.

-

The Fix: Lower the pH of Mobile Phase A to < 2.5 using Phosphoric Acid or TFA.

-

Result: The amine becomes 100% protonated (

). It will elute early as a sharp peak, well-separated from the neutral, hydrophobic amide product.

-

Q2: I see a "Ghost Peak" appearing in blank injections after running my sample.

Diagnosis: Carryover of highly lipophilic fluorinated contaminants.

-

The Mechanism: Fluorinated compounds are notoriously "sticky" and hydrophobic. They may adsorb to the injection needle, rotor seal, or the head of the column, eluting only when the gradient reaches high % Organic.

-

The Fix:

-

Needle Wash: Switch your needle wash solvent to 50:50 Acetonitrile:Isopropanol. Isopropanol is excellent for solubilizing fluorinated residues.

-

Gradient Extension: Extend the 90% B hold time in your gradient by 3-5 minutes to ensure the column is fully stripped before re-equilibration.

-

Q3: The baseline is drifting significantly at 210 nm, interfering with impurity integration.

Diagnosis: TFA absorbance.

-

The Mechanism: If you are using Trifluoroacetic Acid (TFA) as your modifier, it absorbs UV light at 210 nm. As the gradient increases the concentration of ACN (and effectively the local concentration of TFA solvation shells), the baseline shifts.

-

The Fix:

-

Option A (Preferred for UV): Switch from TFA to 0.1% Phosphoric Acid . Phosphate is transparent at 210 nm.

-

Option B (If MS is required): Switch to Formic Acid . It has lower background absorbance than TFA at low wavelengths, though peak shape for the amine might degrade slightly compared to TFA.

-

Q4: Is my sample degrading in the autosampler?

Diagnosis: Hydrolytic instability.

-

The Mechanism: The electron-withdrawing

group makes the amide carbonyl highly electrophilic. In the presence of water (Mobile Phase A) and time, it can hydrolyze back to 3-fluoroaniline and TFA. -

The Fix:

-

Limit autosampler time.

-

Keep the autosampler temperature at

. -

Crucial: Do not dissolve your sample in 100% water or high-pH diluents. Use 100% Acetonitrile as the sample diluent to prevent hydrolysis prior to injection.

-

Diagnostic Decision Tree

Figure 2: Rapid diagnostic logic for common HPLC anomalies associated with fluorinated acetamides.

References & Authority

-

PubChem. this compound (CID 35980-21-3). National Library of Medicine. Link

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Gradient/pH optimization logic).

-

Dolan, J. W. (2002). Tailing Peaks: The Curse of the Chromatographer. LCGC North America. (Source for silanol/amine interaction mechanisms).

-

PubChem. 3-Fluoroaniline (CID 9742).[2] National Library of Medicine. (Source for pKa and physical properties). Link

Sources

Technical Support Center: Enhancing the Solubility of 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide for Biological Assays

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges associated with 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide in biological assays. The principles and protocols outlined herein are designed to ensure reliable and reproducible experimental outcomes by addressing the critical first step: achieving and maintaining compound solubility in aqueous assay environments.

Introduction: Understanding the Solubility Challenge

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science.[1] The presence of a trifluoromethyl group and a fluorophenyl ring contributes to increased lipophilicity, which often leads to poor aqueous solubility.[1] This low solubility can be a significant hurdle in obtaining accurate and meaningful data in a variety of biological assays, from cell-based screens to enzyme kinetics. Precipitation of the compound in the assay medium can lead to underestimated potency, inconsistent results, and false negatives.

This guide will walk you through a systematic approach to understanding and improving the solubility of this compound, from initial assessment to the implementation of advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitate in my cell culture media after adding my DMSO stock of this compound. What's happening and how can I fix it?

A1: This is a common issue known as "shock precipitation." It occurs when a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous environment like cell culture media. The compound, which is soluble in the organic solvent, crashes out of solution when the solvent is diluted below a critical concentration.

Troubleshooting Steps:

-

Step-wise Dilution: Instead of adding the DMSO stock directly to your final assay volume, perform a serial dilution in your assay medium.[2] This gradual decrease in solvent concentration can help keep the compound in solution.

-

Warm Your Media: Cell culture media is often stored refrigerated. Warming the media to 37°C before adding your compound can increase its solubility.[2]

-

Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay. While DMSO is a powerful solvent, it can also be toxic to cells at higher concentrations. A general rule of thumb is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize cellular stress and off-target effects.

Q2: What is the maximum concentration of this compound I can expect to dissolve in my aqueous buffer?

Q3: Are there alternative solvents to DMSO I can use?

A3: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or propylene glycol.[3] However, it's crucial to consider the compatibility of these solvents with your specific assay and cell type, as they can also exhibit toxicity. Always run appropriate vehicle controls to assess the impact of the solvent on your experimental system.

Q4: How does pH affect the solubility of this compound?

A4: this compound contains an acetamide group. While generally considered neutral, the amide proton can be weakly acidic. For weakly acidic compounds, increasing the pH of the solution can deprotonate the molecule, leading to the formation of a more soluble salt.[4] However, the pKa of the N-H bond in such compounds is typically high, meaning a significant increase in pH would be required to see a substantial effect. It is advisable to experimentally determine the pH-solubility profile of your compound.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This section provides a structured workflow for systematically addressing the solubility of this compound.

Caption: A workflow for systematically improving compound solubility.

Phase 1: Initial Assessment

The first step is to understand the baseline solubility of your compound in the intended assay buffer.

Protocol 1: Determination of Kinetic Solubility

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serially dilute the DMSO stock into your final assay buffer to a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

-

Incubate the solutions at the assay temperature for a set period (e.g., 1-2 hours).

-

Visually inspect for any signs of precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

-

The highest concentration that remains clear is your approximate kinetic solubility.

Phase 2: Basic Solubilization Strategies

If the kinetic solubility is below your desired assay concentration, the next step is to employ basic solubilization techniques.

1. Co-solvent Optimization:

While you are likely already using DMSO, systematically varying its final concentration can reveal an optimal balance between solubility and cell health.

| Final DMSO Concentration | Expected Outcome |

| < 0.1% | Minimal cellular toxicity, but may have insufficient solubilizing power. |

| 0.1% - 0.5% | Generally well-tolerated by most cell lines; a good starting range. |

| > 0.5% | Increased risk of cytotoxicity and off-target effects. |

2. pH Adjustment:

For weakly acidic compounds, increasing the pH can enhance solubility.

Protocol 2: pH-Dependent Solubility Assessment

-

Prepare a series of your assay buffer at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).

-

Add your compound (from a DMSO stock, keeping the final DMSO concentration constant and low) to each buffer to a concentration above its expected solubility.

-

Equilibrate the samples for 24 hours with gentle agitation.

-

Centrifuge to pellet any undissolved compound.

-

Measure the concentration of the compound in the supernatant.

-

Plot solubility as a function of pH to identify the optimal pH range.

Phase 3: Advanced Formulation Strategies

If basic methods are insufficient, more advanced formulation techniques may be necessary.

1. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[5] For a molecule with aromatic rings like this compound, β-cyclodextrins and their derivatives are often a good starting point.[5]

Protocol 3: Screening for Cyclodextrin Solubilization

-

Prepare stock solutions of various cyclodextrins (e.g., HP-β-CD, SBE-β-CD) in your assay buffer at a range of concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM).

-

Add this compound to each cyclodextrin solution to a concentration that is known to precipitate in the buffer alone.

-

Equilibrate the solutions for 24 hours with agitation.

-

Visually inspect for precipitation and/or quantify the concentration in the supernatant.

2. Nanosuspension Formulation:

Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range.[6] The small particle size leads to an increased surface area and, consequently, a higher dissolution rate and saturation solubility. This can be achieved through "top-down" methods like wet media milling or "bottom-up" methods like precipitation.[7]

Protocol 4: Preparation of a Nanosuspension by Precipitation

-

Dissolve this compound in a suitable water-miscible organic solvent (e.g., methanol, ethanol) to create the organic phase.[8]

-

Prepare an aqueous phase containing a stabilizer (e.g., Poloxamer 188, PVP K30, or Tween 80).[8]

-

Slowly inject the organic phase into the aqueous phase under high-speed homogenization or sonication.[8]

-

The compound will precipitate as nanoparticles, which are kept in suspension by the stabilizer.

-

The organic solvent can be removed by evaporation if necessary.

3. Solid Dispersion:

A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often a water-soluble polymer.[4] This can be achieved by methods like solvent evaporation.

Protocol 5: Preparation of a Solid Dispersion by Solvent Evaporation

-

Co-dissolve this compound and a water-soluble polymer (e.g., PVP K30, HPMC, or a Eudragit® polymer) in a common volatile organic solvent.[9][10]

-

Evaporate the solvent under vacuum, leaving a solid matrix of the polymer with the drug dispersed throughout.

-

This solid dispersion can then be dissolved in the assay buffer, where the polymer helps to keep the drug in a supersaturated state.

Data Presentation and Interpretation

It is crucial to systematically document your solubility enhancement efforts. The following table provides a template for comparing the effectiveness of different methods.

| Method | Excipient/Parameter | Excipient Concentration | Achieved Solubility (µM) | Observations |

| Control | None | N/A | (e.g., <1) | Heavy precipitation |

| Co-solvent | DMSO | 0.5% | (e.g., 5) | Clear solution |

| pH Adjustment | pH | 8.0 | (e.g., 10) | Clear solution |

| Cyclodextrin | HP-β-CD | 10 mM | (e.g., 50) | Clear solution |

| Nanosuspension | Poloxamer 188 | 0.1% | (e.g., >100) | Stable suspension |

| Solid Dispersion | PVP K30 | 1:5 (drug:polymer) | (e.g., >100) | Rapid dissolution |

Final Recommendations and Best Practices

-

Always include vehicle controls in your biological assays to account for any effects of the solvents or excipients themselves.

-

Validate your chosen solubilization method by ensuring it does not interfere with the assay readout or the biological system you are studying.

-

Characterize your formulations. For nanosuspensions, this includes particle size analysis. For solid dispersions, techniques like Differential Scanning Calorimetry (DSC) can confirm the amorphous state of the drug.

-

Start with the simplest methods (co-solvent optimization, pH adjustment) before moving to more complex formulation strategies.

By following this structured approach, you can effectively overcome the solubility challenges of this compound and generate high-quality, reliable data in your biological assays.

References

- CymitQuimica. This compound.

- MDPI. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid.

- International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.

- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. March 15, 2024.

- PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.

- PMC.

- ResearchGate. Formulation of Nanosuspensions as a New Approach for the Delivery of Poorly Soluble Drugs.

- PubMed.

- Benchchem. troubleshooting Compound XAC experiments.

- PMC.

- Crystal Pharmatech Co., Ltd. Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes.

- Semantic Scholar.

- ResearchGate. Techniques to improve the solubility of poorly soluble drugs.

- Pharma Excipients. Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions.

- PMC.

- Dissertation. Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research.

- ResearchGate.

- Alfa Chemistry. Cyclodextrin Selection & Inclusion Development.

- ResearchGate. Strategies for improving hydrophobic drugs solubility and bioavailability.

- MDPI. Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion: A Quality by Design Approach. August 25, 2023.

- Aragen Life Sciences.

- PMC.

- PubChem. 2,2,2-Trifluoro-N-(2-phenylethyl)acetamide.

- ACS Publications. In Situ Cross-linked Poly(vinylidene Fluoride)/Polyamidoamine Porous Membrane for Selective Recovery of Low-Concentration Pt(IV) with Enhanced Antifouling Properties. February 5, 2026.

- BioAssay Systems. Troubleshooting.

- International Journal of Pharmaceutical Sciences Review and Research.

- PMC. Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide.

- Abcam.

- MDPI. Screening of Polymers for Oral Ritonavir Amorphous Solid Dispersions by Film Casting.

- Drug Development and Delivery. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs.

- MB - About. Assay Troubleshooting.

Sources

- 1. 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Screening of Polymers for Oral Ritonavir Amorphous Solid Dispersions by Film Casting | MDPI [mdpi.com]

- 10. Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

Validation & Comparative

Technical Comparison: Trifluoroacetamide vs. Acetamide Protecting Groups

Executive Summary

For the drug development scientist, the choice between Trifluoroacetamide (TFA-amide) and Acetamide (Ac-amide) is rarely about cost; it is a strategic decision regarding orthogonality and electronic tuning .

-

Choose Acetamide when you require a "brick wall" protecting group: extremely stable, sterically compact, and resistant to almost all conditions except harsh hydrolysis.

-

Choose Trifluoroacetamide when you need a "smart" protecting group: stable to acid and oxidation, but labile to mild base and reductive cleavage. Crucially, the electron-withdrawing

group dramatically alters the electronics of the nitrogen, enabling unique reactivity (e.g., Mitsunobu alkylation) that acetamide cannot support.

Mechanistic Underpinnings: The Fluorine Effect

The functional divergence between these two groups stems entirely from the electronegativity difference between the trifluoromethyl (

-

Acetamide (

): The methyl group is weakly electron-donating (inductive effect). The amide bond has significant double-bond character due to resonance, making the carbonyl carbon less electrophilic and the N-H proton less acidic ( -

Trifluoroacetamide (

): The three fluorine atoms exert a powerful inductive electron-withdrawing effect (-I). This pulls electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack (mild hydrolysis). It also stabilizes the conjugate base of the nitrogen, significantly increasing the N-H acidity (

Visualization: Electronic Divergence

Figure 1: The inductive effects of the substituent determine the protecting group's lability and the protected nitrogen's reactivity.

Comparative Performance Matrix

The following data consolidates stability profiles from standard protocols and Greene's Protective Groups.

| Feature | Acetamide (Ac) | Trifluoroacetamide (TFA) |

| Installation Yield | High (>90%) | High (>95%) |

| Acid Stability | Excellent (Stable to neat TFA, | Excellent (Stable to neat TFA, |

| Base Stability | High (Requires heat + strong base) | Low (Cleaves with |

| Reductive Cleavage | Difficult ( | Facile ( |

| N-H Acidity ( | ~17 (Non-acidic) | ~12 (Weakly acidic) |

| Volatility (GC/MS) | Moderate | High (Ideal for GC analysis) |

| Nitration Tolerance | Moderate (Ring activation possible) | High (Deactivates ring, stable to |

Experimental Workflows

A. Installation Protocols

While acetylation is standard, trifluoroacetylation offers milder alternatives that avoid strong acids.

Protocol 1: Mild Trifluoroacetylation (Ethyl Trifluoroacetate) Best for: Amino acid esters, sensitive alkaloids.

-

Dissolve amine (1.0 equiv) in Methanol.

-

Add Ethyl Trifluoroacetate (1.2 – 1.5 equiv) and Triethylamine (1.5 equiv).

-

Stir at Room Temperature (RT) for 3–16 hours.

-

Validation: Monitor disappearance of amine by TLC. Product often precipitates or requires simple evaporation.

-

Note: This method generates ethanol as a byproduct, avoiding the acidic byproduct of anhydride methods.

Protocol 2: Rapid Trifluoroacetylation (TFAA) Best for: Sterically hindered amines.

-

Dissolve amine in DCM at 0°C.

-

Add Pyridine (2.0 equiv).

-

Dropwise add Trifluoroacetic Anhydride (TFAA) (1.1 equiv).

-

Warm to RT; reaction is typically complete in <1 hour.

B. Deprotection Methodologies (The Differentiator)

This is where the TFA group proves its value in multi-step synthesis. Unlike acetamide, which often requires refluxing in

Method A: Mild Basic Hydrolysis (TFA-Specific)

-

Dissolve TFA-protected amine in Methanol/Water (7:1).

-

Add Potassium Carbonate (

) (3.0 equiv). -

Stir at RT for 2–6 hours.

-

Result: Quantitative conversion to free amine.

-

Reference: Greene, T. W.; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis.

-

Method B: Reductive Cleavage (TFA-Specific)

-

Dissolve substrate in Ethanol.

-

Add Sodium Borohydride (

) (excess). -

Stir at RT.[2]

-

Mechanism: The electron-deficient carbonyl is reduced to the hemiaminal, which collapses to release the amine and trifluoroethanol. Acetamides are inert to these conditions.

Visualization: Orthogonal Deprotection Logic

Figure 2: The TFA group allows for deprotection under mild conditions that preserve other sensitive functionalities, whereas Acetamide requires harsh conditions.

Advanced Application: Site-Specific Alkylation

A powerful "hidden" feature of the trifluoroacetamide group is its ability to facilitate Mitsunobu alkylation .[3] The

Case Study: N-Methylation of Peptides

-

Challenge: Methylating the backbone amide of a peptide to improve bioavailability.

-

Solution:

-

Protect N-terminus as Trifluoroacetamide .

-

React with

(Mitsunobu conditions). -

The enhanced acidity (

) allows the formation of the N-Me species. -

Remove TFA group with mild base (

or

-

-

Outcome: Site-specific N-methylation without racemization.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.

-

Boger, D. L.; Yohannes, D. "K2CO3/MeOH Deprotection of Trifluoroacetamides." J. Org.[4] Chem.1989 , 54, 2498.[4]

-

Weygand, F.; Csendes, E. "N-Trifluoroacetylamino-acids." Angew.[4][5] Chem.1952 , 64, 136.

- Mitsunobu, O. "The Use of Phosphorous Esters in Organic Synthesis." Synthesis1981, 1-28.

Sources

- 1. Trifluoroacetamides [organic-chemistry.org]

- 2. 2,2,2-TRIFLUORO-N-PHENYLACETAMIDE CAS#: 404-24-0 [m.chemicalbook.com]

- 3. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

A Senior Application Scientist's Guide to Purity Assessment of 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide by Melting Point Analysis